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Compound of Interest

Compound Name: ARS-1323-alkyne

Cat. No.: B2896732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ARS-1323-alkyne is a potent and specific covalent inhibitor of the KRAS G12C mutant protein,

a critical oncogenic driver in various cancers. This molecule serves as a valuable chemical

probe for researchers studying KRAS G12C biology and developing novel therapeutics. Its key

feature is the presence of a terminal alkyne group, which enables the use of copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," for the visualization and

quantification of target engagement in cellular and in vitro systems. This guide provides a

comprehensive overview of the structure, properties, and experimental applications of ARS-
1323-alkyne.

Structure and Physicochemical Properties
ARS-1323-alkyne is a derivative of the well-characterized KRAS G12C inhibitor, ARS-1620.

The core structure is designed to fit into the Switch-II pocket of the inactive, GDP-bound state

of KRAS G12C. The key modification is the incorporation of an alkyne moiety, which allows for

its utility as a chemical probe.
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Property Value Source

Chemical Formula C28H27ClF2N6O3 [1]

Molecular Weight 569.0 g/mol [1]

IUPAC Name

3-[[6-chloro-8-fluoro-7-(2-

fluoro-6-hydroxyphenyl)-4-(4-

prop-2-enoylpiperazin-1-

yl)quinazolin-2-yl]amino]-N-

methyl-N-prop-2-

ynylpropanamide

[1]

CAS Number 2436544-27-1 [1]

Solubility Soluble in DMSO
MedChemExpress, MedKoo

Biosciences

Storage (Solid)

Dry, dark, and at 0-4°C for

short term (days to weeks) or

-20°C for long term (months to

years).

MedKoo Biosciences

Storage (Solution)

-80°C for up to 6 months;

-20°C for up to 1 month (store

under nitrogen).

MedChemExpress

Mechanism of Action
ARS-1323-alkyne functions as a covalent inhibitor by targeting the mutant cysteine residue at

position 12 of the KRAS protein. This covalent modification is specific to the G12C variant. The

inhibitor binds to the Switch-II pocket, which is accessible only when KRAS G12C is in its

inactive, GDP-bound state. This interaction locks the oncoprotein in an "off" conformation,

thereby preventing its interaction with downstream effector proteins and inhibiting the

subsequent activation of signaling pathways, most notably the MAPK/ERK pathway.
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Figure 1: Simplified signaling pathway of KRAS G12C inhibition by ARS-1323-alkyne.
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Synthesis
A detailed, step-by-step synthesis protocol for ARS-1323-alkyne is not readily available in the

public domain. However, based on the synthesis of its parent compound, ARS-1620, a

plausible synthetic route would involve the initial synthesis of the core quinazoline structure,

followed by the introduction of the piperazine moiety and the 2-fluoro-6-hydroxyphenyl group.

The final step would likely involve the coupling of the N-methyl-N-(prop-2-yn-1-yl)propanamide

side chain, which contains the alkyne group, to the primary amine on the quinazoline core. The

synthesis of covalent KRAS G12C inhibitors often involves multi-step processes with careful

control of stereochemistry.

Experimental Protocols
ARS-1323-alkyne is a versatile tool for various experimental applications aimed at studying

KRAS G12C. Below are detailed protocols for its use in assessing target engagement.

In-Cell Target Engagement using Click Chemistry
This protocol describes how to label KRAS G12C in live cells with ARS-1323-alkyne, followed

by lysis and click chemistry with a fluorescent azide reporter for visualization by in-gel

fluorescence or western blot.

Materials:

H358 or MIA PaCa-2 cells (or other KRAS G12C mutant cell line)

Complete cell culture medium

ARS-1323-alkyne (stock solution in DMSO)

Fluorescent azide (e.g., TAMRA-azide or a Click-iT® Alexa Fluor® azide)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Copper(II) sulfate (CuSO4)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA)
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Sodium ascorbate

SDS-PAGE reagents and equipment

In-gel fluorescence scanner or western blot imaging system

Procedure:

Cell Treatment:

Plate KRAS G12C mutant cells and allow them to adhere overnight.

Treat cells with the desired concentration of ARS-1323-alkyne (a final concentration of 10

µM has been reported to be effective) or vehicle (DMSO) for the desired time course (e.g.,

2-24 hours).

Cell Lysis:

Wash cells twice with ice-cold PBS.

Lyse the cells in ice-cold lysis buffer.

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30

minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatant using a standard protein assay

(e.g., BCA).

Click Chemistry Reaction:

In a microcentrifuge tube, combine the following in order:

Cell lysate (20-50 µg of total protein)

PBS to a final volume of ~40 µL

Fluorescent azide (final concentration of 25-100 µM)
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CuSO4:ligand premix (prepare a 5 mM CuSO4 and 25 mM THPTA or TBTA solution in

water; add to a final concentration of 1 mM CuSO4)

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration

of 5 mM.

Incubate the reaction for 1 hour at room temperature, protected from light.

Sample Analysis:

Add 4x Laemmli sample buffer to the reaction mixture.

Boil the samples for 5 minutes at 95°C.

Separate the proteins by SDS-PAGE.

Visualize the labeled KRAS G12C protein using an in-gel fluorescence scanner.

Alternatively, transfer the proteins to a PVDF membrane and perform a western blot using

an anti-KRAS antibody to confirm the identity of the labeled band.

In-Cell Target Engagement Workflow
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Figure 2: Experimental workflow for in-cell target engagement of KRAS G12C with ARS-1323-
alkyne.

Electrophoretic Mobility Shift Assay (EMSA)
This protocol can be adapted to visualize the covalent modification of recombinant KRAS

G12C protein by ARS-1323-alkyne, resulting in a shift in the protein's electrophoretic mobility.

Materials:
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Recombinant KRAS G12C protein

ARS-1323-alkyne (stock solution in DMSO)

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

Native PAGE gel and electrophoresis system

Protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain)

Procedure:

Reaction Setup:

In a microcentrifuge tube, combine recombinant KRAS G12C protein with ARS-1323-
alkyne at various molar ratios in the reaction buffer. Include a vehicle control (DMSO).

Incubate the reactions for a defined period (e.g., 1-2 hours) at room temperature or 37°C.

Native PAGE:

Add native sample buffer to the reactions.

Load the samples onto a native polyacrylamide gel.

Run the gel at a constant voltage in a cold room or with a cooling system to prevent

protein denaturation.

Visualization:

Stain the gel with a suitable protein stain.

Destain the gel and visualize the protein bands. A shift in the mobility of the KRAS G12C

protein treated with ARS-1323-alkyne compared to the untreated control indicates

covalent modification.

Resistance Mechanisms
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A critical consideration when using KRAS G12C inhibitors, including probes like ARS-1323-
alkyne, is the potential for adaptive resistance. This can occur through several mechanisms,

including:

Feedback Reactivation: Inhibition of the MAPK pathway can lead to feedback reactivation of

upstream signaling, such as through receptor tyrosine kinases (RTKs). This can increase the

pool of GTP-bound KRAS, which is not a target for ARS-1323-alkyne.

Wild-Type RAS Activation: Feedback mechanisms can also lead to the activation of wild-type

RAS isoforms (e.g., HRAS, NRAS), bypassing the inhibition of KRAS G12C.

Understanding these resistance mechanisms is crucial for interpreting experimental results and

for the development of effective combination therapies.

Conclusion
ARS-1323-alkyne is an indispensable tool for the study of KRAS G12C. Its ability to covalently

modify its target, coupled with the versatility of click chemistry, allows for robust and sensitive

detection of target engagement in a variety of experimental settings. This guide provides a

foundational understanding of its properties and applications, empowering researchers to

effectively utilize this probe in their investigations of KRAS G12C-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. apexbt.com [apexbt.com]

To cite this document: BenchChem. [Unveiling ARS-1323-alkyne: A Technical Guide to a
Covalent KRAS G12C Probe]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2896732#structure-and-properties-of-ars-1323-
alkyne]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2896732?utm_src=pdf-body
https://www.benchchem.com/product/b2896732?utm_src=pdf-body
https://www.benchchem.com/product/b2896732?utm_src=pdf-body
https://www.benchchem.com/product/b2896732?utm_src=pdf-body
https://www.benchchem.com/product/b2896732?utm_src=pdf-custom-synthesis
https://www.apexbt.com/ars-1323-alkyne-ba5783.html
https://www.benchchem.com/product/b2896732#structure-and-properties-of-ars-1323-alkyne
https://www.benchchem.com/product/b2896732#structure-and-properties-of-ars-1323-alkyne
https://www.benchchem.com/product/b2896732#structure-and-properties-of-ars-1323-alkyne
https://www.benchchem.com/product/b2896732#structure-and-properties-of-ars-1323-alkyne
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2896732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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